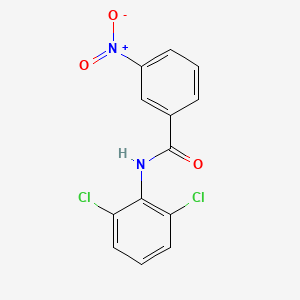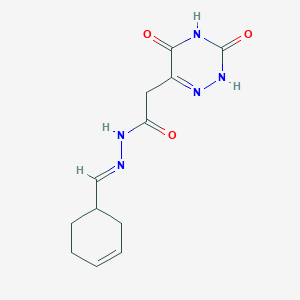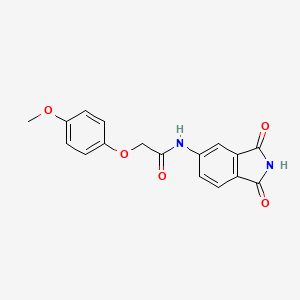![molecular formula C17H18N2O4 B5769878 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine
Übersicht
Beschreibung
4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine, also known as TOSU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TOSU is a spirocyclic compound that contains two pyridine rings and a spirocyclic ring.
Wissenschaftliche Forschungsanwendungen
Chiral Separation and Configuration Determination
The compound has garnered interest for its potential applications in the pharmaceutical industry, including roles as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, and surface modifiers on silica particles to resolve enantiomers. A study has developed a method to resolve enantiomers of related spiro compounds, highlighting the importance of such compounds in chiral separation processes (Liang et al., 2008).
Non-Linear Optical Properties and DFT Studies
Research into the non-linear optical properties of novel metallophthalocyanines bridged with this compound has shown promising results. These compounds, synthesized from diphthalonitrile and metal salts, exhibit high non-linear absorption coefficients and are considered excellent candidates for optical limiting applications. Density functional theory (DFT) was used to compare experimental results, revealing that the copperphthalocyanine variant, in particular, has superior non-linear optical properties (Alizadeh et al., 2020).
Polymerization and Biomaterial Applications
The compound has been utilized in the radical emulsion copolymerization process with 2-hydroxyethyl methacrylate, serving as a crosslinking agent comonomer. This process is significant in the development of biomaterials due to the characteristics of the resulting copolymer, such as its degradation in acidic mediums, making it suitable for drug delivery system applications (Nita et al., 2011).
Template Synthesis and Structural Analysis
The compound has been part of the template synthesis of macrocycles ranging from monomers to tetramers, which involved structural analysis using high field NMR investigations and mass spectrometry studies. The involvement of 2,4,8,10-tetraoxaspiro[5.5]undecane units in these macrocycles underscores its importance in the structural formation of complex molecular systems (Balog et al., 2004).
Eigenschaften
IUPAC Name |
4-(3-pyridin-4-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-5-18-6-2-13(1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-3-7-19-8-4-14/h1-8,15-16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFINHEROXMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=NC=C3)COC(OC2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)
![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)




![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)
